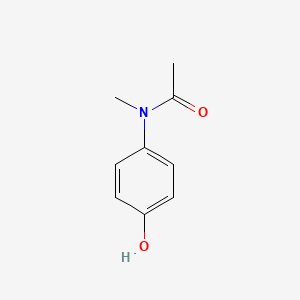

N-(4-Hydroxyphenyl)-N-methylacetamid

Übersicht

Beschreibung

N-(4-hydroxyphenyl)-N-methylacetamide, commonly known as paracetamol or acetaminophen, is a widely used non-opioid analgesic and antipyretic agent. It is primarily used to treat fever and mild to moderate pain. This compound is a major ingredient in numerous over-the-counter medications, including Tylenol and Panadol .

Wissenschaftliche Forschungsanwendungen

N-(4-hydroxyphenyl)-N-methylacetamide has a wide range of scientific research applications:

Chemistry: It is used as a model compound in various chemical reactions and studies.

Biology: It is studied for its effects on cellular processes and its role as an analgesic and antipyretic agent.

Medicine: It is extensively used in the treatment of pain and fever. .

Industry: It is a key ingredient in many pharmaceutical formulations and over-the-counter medications

Wirkmechanismus

Target of Action

N-(4-hydroxyphenyl)-N-methylacetamide, also known as Fenretinide , is a synthetic retinoid derivative . Retinoids are substances related to vitamin A . Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

Fenretinide’s mode of action involves the induction of apoptosis, a process of programmed cell death . This effect is strikingly different from that of vitamin A . Fenretinide induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

Fenretinide is involved in the regulation of the nicotinamide adenine dinucleotide (NAD) metabolic pathway . NAD is a central molecule in cellular metabolism. Fenretinide treatment may cause ceramide, a wax-like substance, to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .

Pharmacokinetics

It is known that fenretinide selectively accumulates in breast tissue, which may contribute to its effectiveness against breast cancer . The apparent volume of distribution of Fenretinide was approximately 10-12 liter/kg and the terminal half-life was 12 hr .

Result of Action

Fenretinide has been investigated for potential use in the treatment of cancer, as well as in the treatment of cystic fibrosis, rheumatoid arthritis, acne, psoriasis, and has been found to also slow the production and accumulation of a toxin that leads to vision loss in Stargardt’s patients . In cancer studies, Fenretinide treatment may cause ceramide to build up in tumor cells and is associated with the accumulation of ROS, resulting in cell death through apoptosis and/or necrosis .

Action Environment

The action of Fenretinide can be influenced by environmental factors. For example, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Moreover, Fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide against breast cancer .

Safety and Hazards

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N-methylacetamide can be achieved through various methods. One common method involves the reductive carbonylation of nitrobenzene catalyzed by palladium (II) complexes. This reaction is carried out in dilute acetic acid as a solvent, and the [PdCl2(dppb)] catalyst precursor leads to the formation of N-(4-hydroxyphenyl)-N-methylacetamide with a high selectivity of 85% in approximately 5 hours .

Industrial Production Methods

Industrial production of N-(4-hydroxyphenyl)-N-methylacetamide typically involves the acetylation of 4-aminophenol. This process can be carried out using acetic anhydride or acetyl chloride as the acetylating agents. The reaction is usually performed in the presence of a base, such as sodium acetate, to neutralize the acidic by-products .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-hydroxyphenyl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone imine derivatives.

Reduction: Reduction of nitrobenzene to 4-aminophenol, followed by acetylation, is a common synthetic route.

Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Palladium catalysts and hydrogen gas are commonly used for the reduction of nitrobenzene.

Substitution: Acetyl chloride or acetic anhydride are used for acetylation reactions

Major Products

Oxidation: Quinone imine derivatives.

Reduction: 4-aminophenol.

Substitution: N-(4-hydroxyphenyl)-N-methylacetamide and its derivatives

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aspirin (acetylsalicylic acid): Another widely used analgesic and antipyretic agent.

Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.

Naproxen: Another NSAID used for pain relief and fever reduction.

Uniqueness

N-(4-hydroxyphenyl)-N-methylacetamide is unique in its minimal anti-inflammatory effects compared to NSAIDs like aspirin and ibuprofen. It is preferred for patients who require pain relief and fever reduction without the risk of gastrointestinal side effects associated with NSAIDs .

Eigenschaften

IUPAC Name |

N-(4-hydroxyphenyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)10(2)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOAGEBURGENGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10879507 | |

| Record name | N-METHYL P-HYDROXYACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-58-8 | |

| Record name | N-(4-Hydroxyphenyl)-N-methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC4968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-METHYL P-HYDROXYACETANILIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10879507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

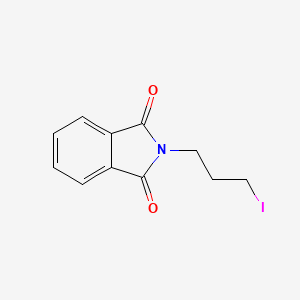

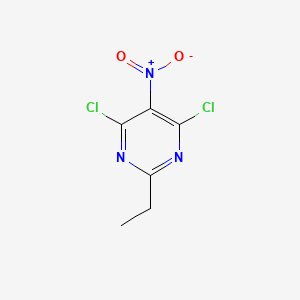

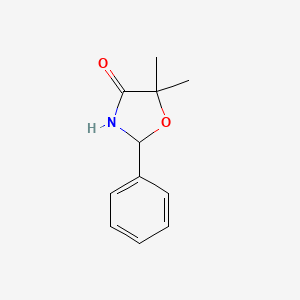

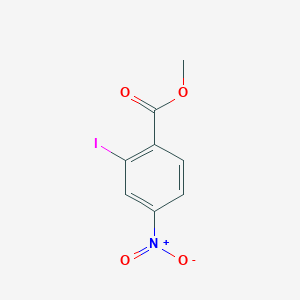

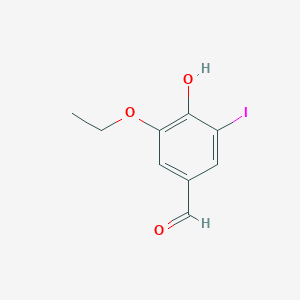

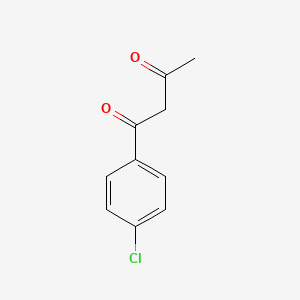

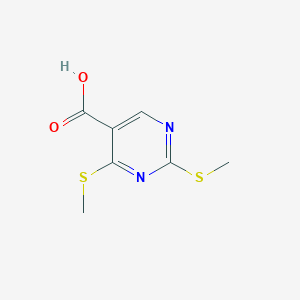

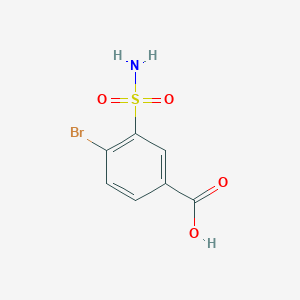

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.